molecular formula C9H8O2 B3432151 2H-1-Benzopyran-6-ol CAS No. 96549-65-4

2H-1-Benzopyran-6-ol

Cat. No. B3432151
CAS RN: 96549-65-4
M. Wt: 148.16 g/mol
InChI Key: NAHHIXKSGGSPOL-UHFFFAOYSA-N
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Patent
US06703384B2

Procedure details

A solution of the chromene acetate (1.0 g, 2.13 mmol) in ethanol (20 mL) was treated with 2 N NaOH (20 mL) and stirred at 60° C. for 90 min. The reaction mixture was cooled, acidified with 5 N HCl, and the ethanol was removed in vacuo. The resulting aqueous solution was extracted with ether and concentrated to a light yellow oil that was purified by silica gel chromatography eluting with ethyl acetate (15%, v/v) in hexanes. This yielded the desired chromene-6-ol intermediate as a colorless oil (0.92 g, 98%). 1H-NMR (CDCl3/TMS, ppm): 0.87 (m, 12H, 4a′-, 8a′-, 12a′-, 13′-CH3), 1.0-1.6 (m, 24H, 4′-, 8′-, 12′-CH, 1′-, 2′-, 3′-, 5′-, 6′-, 7′-, 9′-, 10′-, 11′-CH2, 2a-CH3), 2.14, 2.18, 2.19 (3×s, 9H, 5a-, 7a-, 8a-CH3), 5.63, 6.55 (2×d, J=10.0 Hz, 2H, CH); 13C-NMR (CDCl3, ppm): 10.8, 11.6, 12.4 (5a-, 7a-, 8a-CH3), 19.6, 19.7 (CH3), 21.3 (CH2), 22.6, 22.7 (CH3), 24.4, 24.8 (CH2), 25.2 (2a-CH3), 27.9 (CH), 30.9 (3-CH2), 32.7, 32.8 (CH), 37.2, 37.4, 37.5, 39.3, 40.5 (CH2), 50.8 (2-C), 116.2, 117.8, 120.1, 122.3, 123.0, 130.0 (aryl and vinyl C), 144.6, 145.3 (aryl C—O), 169.4 (CO); HRMS (CI, m/z): 428.365275 M+H+, Calc. for C29H48O2 428.365431.
Name
chromene acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[O:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH2:6]1.[OH-].[Na+].Cl>C(O)C>[O:5]1[C:14]2[C:9](=[CH:10][C:11]([OH:3])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH2:6]1 |f:0.1,2.3|

Inputs

Step One
Name
chromene acetate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O.O1CC=CC2=CC=CC=C12
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate (15%, v/v) in hexanes

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O1CC=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 291.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.